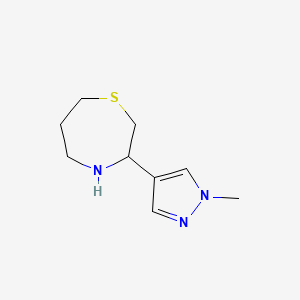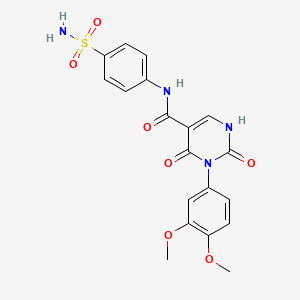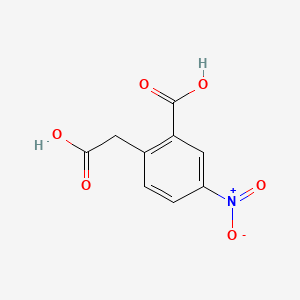![molecular formula C19H18N2O3 B2518000 Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1206992-40-6](/img/structure/B2518000.png)
Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, dyes for liquid crystal displays, and as fluorophores in biochemical applications. Quinoline derivatives are synthesized through various methods and have been studied for their potential in different fields, including antiallergy agents, fluorescent labeling reagents, and as intermediates for pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, condensation with various esters, and reactions with aminobenzoic acids. For instance, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates are synthesized by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . Similarly, 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives are obtained by condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates . The synthesis of this compound would likely involve similar strategies, utilizing ethoxy groups and aminobenzoic acid derivatives.
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, often with substitutions at various positions on the quinoline ring. The presence of substituents like ethoxy and methoxy groups can significantly influence the molecular properties and potential applications of these compounds. For example, the presence of a carboxylic acid moiety at the 2 position is suggested to afford optimal potency for antiallergy activity . The molecular structure of this compound would include an ethoxy group and an amino group, which could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including cyclization, hydrolysis, and condensation. For example, 4-(2-carboxyphenylamino)-2-methylquinoline undergoes cyclization in concentrated sulfuric acid . The synthesis of quinoline derivatives from arylmethyl azides via a domino process involves an acid-promoted rearrangement to give an N-aryl iminium ion . These reactions are crucial for the functionalization and diversification of quinoline compounds, which would be relevant for the synthesis and further reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of ethoxy and methoxy groups can enhance the solubility and absorption of these compounds . Quinoline derivatives are known to exhibit strong fluorescence, which is valuable for applications in fluorescent labeling . The stability of these compounds under various conditions, such as heat and light, is also an important characteristic, especially for their use in biomedical analysis . The specific properties of this compound would depend on its precise molecular structure and substituents.
Scientific Research Applications
Synthesis and Transformations
Quinoline derivatives, including those similar to Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate, are known for their efficient fluorescence and have been widely utilized in biochemistry and medicine for studying various biological systems. These compounds are also being explored as potential antioxidants and radioprotectors due to their promising chemical properties (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Activity
Research into quinoline derivatives has shown potential in the development of antimicrobial agents. For example, novel quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity, demonstrating the versatility of quinoline-related compounds in addressing infectious diseases (Jaso et al., 2005).
Anticancer Potential
Quinoline derivatives have been studied for their cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. Certain novel quinoxalines have shown promising antimicrobial activity in vitro, highlighting the therapeutic possibilities of these compounds in cancer treatment (Refaat et al., 2004).
Molecular Docking and Enzyme Inhibition
The study of quinoline derivatives extends to their application in molecular docking and enzyme inhibition. For instance, compounds structurally related to this compound have been investigated for their potential as inhibitors of Hepatitis B Virus replication, showcasing the utility of these compounds in antiviral research (Kovalenko et al., 2020).
Corrosion Inhibition
Quinoline derivatives are also being explored for their application in corrosion inhibition. This includes the development of novel quinoline-based green corrosion inhibitors for mild steel in acidic mediums, demonstrating the compounds' potential in industrial applications to protect against corrosion (Singh et al., 2016).
properties
IUPAC Name |
methyl 4-(2-ethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-11-7-6-10-15(18)21-16-12-17(19(22)23-2)20-14-9-5-4-8-13(14)16/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHFDFDBMBFTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)
amino}ethyl)acetamide](/img/structure/B2517928.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)





![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)